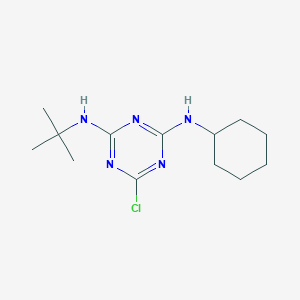
1(2H)-acenaphthylenone thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-acenaphthylenone thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including biochemistry, pharmacology, and medicine. In
科学研究应用
1(2H)-acenaphthylenone thiosemicarbazone has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including biochemistry, pharmacology, and medicine. It has been used as a chelating agent for metal ions, such as copper and iron, and has been shown to have antioxidant properties. In addition, it has been investigated for its potential as an antitumor agent and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 1(2H)-acenaphthylenone thiosemicarbazone is not fully understood. However, it is believed that the compound functions as a chelating agent for metal ions, such as copper and iron. This chelation process may result in the generation of reactive oxygen species, which can cause oxidative damage to cancer cells. In addition, the compound may also inhibit the activity of enzymes that are involved in DNA replication, which can lead to cell death.
Biochemical and Physiological Effects:
1(2H)-acenaphthylenone thiosemicarbazone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antioxidant properties and can scavenge free radicals. In addition, the compound has been shown to inhibit the activity of enzymes that are involved in DNA replication, which can lead to cell death.
实验室实验的优点和局限性
One advantage of using 1(2H)-acenaphthylenone thiosemicarbazone in lab experiments is that it is a relatively simple compound to synthesize. In addition, it has been extensively studied and has shown promising results in preclinical studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine its efficacy and safety in humans.
未来方向
There are many future directions for research on 1(2H)-acenaphthylenone thiosemicarbazone. One area of interest is its potential as an antitumor agent. More research is needed to determine its efficacy and safety in humans, as well as its potential for use in combination with other cancer treatments. In addition, the compound's antioxidant properties make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the compound's mechanism of action and its potential as a chelating agent for metal ions.
合成方法
1(2H)-acenaphthylenone thiosemicarbazone can be synthesized through a reaction between 1(2H)-acenaphthylenone and thiosemicarbazide. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or acetic acid. The resulting product is a yellow crystalline powder that is soluble in water and ethanol.
属性
IUPAC Name |
[(E)-2H-acenaphthylen-1-ylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-13(17)16-15-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2,(H3,14,16,17)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAETZHRJCLMRLK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC3=C2C(=CC=C3)/C1=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Acenaphthen-1-ylideneamino)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5909957.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5909964.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5909968.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909980.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5909986.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909996.png)
![4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol](/img/structure/B5910005.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5910012.png)

![N-[4-(1-allyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910019.png)


![N-[3-(4-chlorophenyl)propyl]propanamide](/img/structure/B5910051.png)
![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)